molecular formula C21H22N4O2S B2682149 Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI) CAS No. 604760-51-2

Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI)

Cat. No.: B2682149
CAS No.: 604760-51-2
M. Wt: 394.49
InChI Key: AAQJAJYYYBNGNE-UHFFFAOYSA-N
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Description

Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI) (hereafter referred to as Compound A) is a synthetic heterocyclic molecule featuring:

  • A piperazine core substituted with a phenyl group at the 4-position.
  • A 1,3,4-oxadiazole ring bearing a 4-methylphenyl group at the 5-position.
  • A thioacetyl linker bridging the oxadiazole and piperazine moieties.

The 4-methylphenyl group on the oxadiazole enhances lipophilicity, while the thioacetyl group may influence electronic properties and metabolic stability .

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-16-7-9-17(10-8-16)20-22-23-21(27-20)28-15-19(26)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQJAJYYYBNGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI), typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another approach involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce these compounds efficiently .

Chemical Reactions Analysis

Functionalization of the Piperazine Ring

The piperazine moiety is modified through nucleophilic substitution or coupling reactions:

  • N-Alkylation : Piperazine reacts with alkyl halides or activated acetyl derivatives in the presence of coupling agents (e.g., HOBt/EDC·HCl) to introduce substituents .

  • Sulfonamide formation : Piperazine derivatives are sulfonylated using sulfonyl chlorides under basic conditions (pH 10) to yield sulfonamide-linked analogs .

Key Reaction

text
Piperazine + 4-Chlorophenylsulfonyl chloride → 1-[(4-Chlorophenyl)sulfonyl]piperidine Conditions: Na<sub>2</sub>CO<sub>3</sub> (pH 10), RT, 4 h [4]

Thioacetyl Linker Formation

The thioacetyl (-S-CO-) bridge is introduced via nucleophilic substitution:

  • Thiol-alkylation : Mercapto-oxadiazole derivatives react with bromoacetyl or chloroacetyl intermediates in polar solvents (e.g., ethanol) under basic conditions .

  • Coupling with activated esters : Thioacetic acid derivatives are coupled to oxadiazole-thiols using carbodiimide-based reagents .

Representative Procedure

  • Synthesize 5-(4-methylphenyl)-2-mercapto-1,3,4-oxadiazole via CS<sub>2</sub> and KOH-mediated cyclization .

  • React with bromoacetylpiperazine in ethanol (reflux, 6 h) to form the thioacetyl linkage.

Biological Activity and Reactivity

While direct reactivity data for this compound is limited, structurally related analogs exhibit:

  • Enzyme inhibition : Piperazine-oxadiazole hybrids show α-glucosidase (IC<sub>50</sub> = 0.85–29.72 µM) and cholinesterase inhibition (AChE IC<sub>50</sub> = 4.75–40.24 µM) .

  • Antidiabetic potential : Thioacetyl-linked derivatives enhance resistance to metabolic degradation compared to non-thio analogs .

Stability and Degradation Pathways

  • Hydrolytic stability : The thioacetyl group resists hydrolysis under physiological pH (7.4) but undergoes cleavage in strongly acidic/basic conditions .

  • Oxidative degradation : The oxadiazole ring is susceptible to oxidation by ROS, forming sulfoxide or sulfone derivatives .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Hydrazide cyclization High yield (80–90%), scalableRequires prolonged reflux
POCl<sub>3</sub>-mediated cyclization Rapid reaction (3–4 h)Corrosive reagents, stringent pH control
Thioalkylation Mild conditions (RT)Moderate yields (70–85%)

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that piperazine derivatives can exhibit anticonvulsant properties. For example, a study synthesized several piperazine derivatives containing oxadiazole moieties and evaluated their efficacy against seizures induced by maximal electroshock in animal models. Compounds similar to Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl-(9CI) showed promising results in reducing seizure activity without significant neurotoxicity at effective doses .

Anticancer Potential

Piperazine derivatives have also been investigated for their anticancer properties. A series of studies have reported that modifications on the oxadiazole ring can lead to compounds with significant cytotoxic effects against various human cancer cell lines. For instance, compounds derived from piperazine and oxadiazole structures were shown to inhibit cell proliferation in breast and colon cancer models .

Case Study 1: Anticonvulsant Screening

In a study focusing on the anticonvulsant activity of piperazine derivatives, several compounds were synthesized and tested using the maximal electroshock seizure model in Wistar rats. Among these, certain derivatives exhibited high potency comparable to standard anticonvulsants like phenytoin. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the piperazine ring enhanced anticonvulsant efficacy while minimizing neurotoxic effects .

Case Study 2: Anticancer Evaluation

A comprehensive evaluation of piperazine-based oxadiazoles was conducted to assess their anticancer potential against six human cancer cell lines. The findings revealed that several derivatives displayed significant cytotoxicity and induced apoptosis in cancer cells. The study concluded that structural modifications could lead to enhanced therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI) involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The oxadiazole moiety may contribute to the compound’s ability to form hydrogen bonds and interact with biological macromolecules, enhancing its biological activity .

Comparison with Similar Compounds

Substituent Variations on Piperazine

Compound ID Piperazine Substituents Key Features Reference
Compound A 4-phenyl Phenyl group enhances aromatic interactions; no electron-withdrawing groups
Compound B 4-(3-chlorophenyl) Chlorine atom introduces electronegativity, potentially improving target binding
Compound C 4-(4-fluorobenzyl) Fluorine enhances metabolic stability; benzyl group increases steric bulk
Compound D 1-(methylsulfonyl) Sulfonyl group strongly electron-withdrawing; improves solubility

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Compound A's phenyl group is electron-neutral, whereas Compounds B (Cl) and D (SO₂CH₃) exhibit electron-withdrawing effects, altering charge distribution and solubility .
  • Steric Effects : The benzyl group in Compound C may hinder binding in sterically constrained active sites compared to Compound A’s phenyl .

Variations in Heterocyclic Moieties

Compound ID Heterocycle Type Substituents Functional Implications Reference
Compound A 1,3,4-oxadiazole 5-(4-methylphenyl) Enhanced lipophilicity; π-π stacking
Compound E 1,3,4-thiadiazole 2-(4-methylphenyl) Sulfur atom increases polarizability
Compound F Tetrazole 5-(4-fluorobenzyl) Bioisostere for carboxylic acids; metabolic stability
Compound G Thiazole 4-phenyl Reduced aromaticity vs. oxadiazole; hydrogen bonding potential

Key Observations :

  • Aromaticity and Reactivity : The 1,3,4-oxadiazole in Compound A offers high aromaticity and stability, whereas thiadiazole (Compound E) introduces sulfur-based reactivity .
  • Bioisosteric Effects : The tetrazole in Compound F mimics carboxylic acids, a feature absent in Compound A but relevant for optimizing pharmacokinetics .

Linker Group Comparisons

Compound ID Linker Type Electronic Effects Biological Implications Reference
Compound A Thioacetyl (-S-CO-) Moderate electron-withdrawing Balances lipophilicity and metabolic stability
Compound H Methylene (-CH₂-) Electron-neutral Reduces steric hindrance
Compound D Sulfonyl (-SO₂-) Strong electron-withdrawing Improves aqueous solubility
Compound I Ethanedioate (salt form) Ionic interaction facilitator Enhances crystallinity and stability

Key Observations :

  • Thioacetyl vs. Sulfonyl : The thioacetyl linker in Compound A provides a balance between lipophilicity and polarity, whereas sulfonyl (Compound D) prioritizes solubility .
  • Salt Forms : Ionic linkers, as in Compound I, improve physicochemical properties but may limit membrane permeability .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Compound ID Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Substituents
A C₂₁H₂₂N₄O₂S 394.49 3.8 4-phenyl, 4-methylphenyl-oxadiazole
B C₁₈H₁₇ClN₄O 340.81 3.2 3-chlorophenyl, phenyl-oxadiazole
C C₂₃H₂₃FN₄O₂ 422.46 4.1 4-fluorobenzyl, methoxyphenyl-benzimidazole
D C₁₄H₁₇N₃O₂S₂ 335.43 2.5 Methylsulfonyl, phenyl-thiazole

Biological Activity

Piperazine derivatives, particularly those incorporating the 1,3,4-oxadiazole ring system, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI) , exploring its synthesis, pharmacological profiles, and potential therapeutic applications.

Anticancer Activity

Research indicates that piperazine derivatives with oxadiazole moieties exhibit notable anticancer properties. In a study evaluating various compounds against a panel of human tumor cell lines, derivatives containing the oxadiazole ring demonstrated significant cytotoxicity. For instance:

CompoundCell LineIC50 (µM)
5cHUH710.1
5dHUH718.78
5eMCF720.0

These results suggest that compounds with oxadiazole structures can be effective against liver carcinoma and other cancer types, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

Piperazine derivatives have also been evaluated for their antimicrobial efficacy. A study reported that synthesized piperazine-oxadiazole compounds exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower for Gram-positive organisms:

CompoundTarget BacteriaMIC (µg/mL)
5aBacillus cereus15
5bStaphylococcus aureus12

This antimicrobial activity highlights the potential of these compounds in treating bacterial infections .

Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have been explored using the maximal electroshock seizure (MES) model in Wistar rats. Compounds such as 8d , 8e , and 8f showed promising results with significant anticonvulsant activity while maintaining low neurotoxicity profiles:

CompoundMES Protection (%)Neurotoxicity
8d85No
8e90No

These findings suggest that certain piperazine derivatives could serve as effective treatments for epilepsy .

Enzyme Inhibition

Piperazine derivatives have been identified as potent inhibitors of various enzymes linked to neurological disorders. For instance, compounds targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have shown significant inhibitory activity:

CompoundEnzymeIC50 (µM)
5ADhAChE0.103
5ADhBChE≥10

These compounds also demonstrated antioxidant properties, contributing to their potential in managing Alzheimer's disease .

Case Studies and Research Findings

Numerous studies have contributed to the understanding of the biological activities associated with piperazine derivatives:

  • Synthesis and Evaluation : A study synthesized a series of piperazine-1,3,4-oxadiazole derivatives and evaluated their biological activities against various cancer cell lines and microbial strains. The findings indicated a strong correlation between structural modifications and enhanced biological activity .
  • Molecular Docking Studies : Computational studies have shown that specific piperazine derivatives bind effectively to target enzymes involved in neurotransmitter metabolism, indicating their potential as multitargeted ligands for neurological disorders .
  • Toxicity Assessments : Toxicity studies conducted alongside efficacy evaluations revealed that many synthesized compounds exhibited favorable safety profiles at therapeutic doses, further supporting their clinical potential .

Q & A

Q. Basic

  • 1H/13C NMR : Identify protons on the phenyl (δ 7.2–7.5 ppm) and oxadiazole (δ 8.1–8.3 ppm) groups. Use DEPT-135 to distinguish CH₂/CH₃ in the piperazine-thioacetyl chain .
  • HRMS (ESI+) : Confirm molecular ion [M+H]+ with <2 ppm error.
  • FT-IR : Detect C=S (1060–1110 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

How should researchers design structure-activity relationship (SAR) studies for this compound’s biological activity?

Q. Advanced

  • Variable Substituents : Synthesize analogs with halogen (F, Cl) or electron-donating groups (OCH₃) on the 4-methylphenyl ring to assess electronic effects on activity .
  • In Vitro Assays : Test cytotoxicity (MTT assay, IC₅₀), enzyme inhibition (e.g., carbonic anhydrase), and solubility (logP via HPLC). Cross-reference with computational docking (AutoDock Vina) to map binding interactions .
  • Control Experiments : Include a piperazine derivative lacking the oxadiazole-thioacetyl group to isolate pharmacophore contributions .

How can discrepancies in reported biological activity data be resolved?

Q. Data Contradiction Analysis

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities ≥2% can skew IC₅₀ values .
  • Assay Reproducibility : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times.
  • Solvent Effects : Compare DMSO vs. saline solubility; precipitation in aqueous buffers may falsely lower activity .

What computational methods are suitable for predicting this compound’s reactivity and stability?

Q. Advanced

  • DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311G(d,p) to predict bond dissociation energies (BDE) for the thioacetyl group, identifying hydrolysis-prone sites .
  • Molecular Dynamics (GROMACS) : Simulate solvation in lipid bilayers to assess membrane permeability (logP vs. experimental data) .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid water to prevent exothermic reactions .
  • Storage : Store in amber vials at 4°C under argon to prevent oxidation of the thioether group .

How can researchers validate the compound’s stability under experimental conditions?

Q. Advanced

  • Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation via LC-MS (e.g., oxidation to sulfoxide at m/z +16) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; track purity loss with HPLC .

What strategies can optimize the compound’s solubility for in vivo studies?

Q. Advanced

  • Salt Formation : React with HCl or citrate to form water-soluble salts.
  • Nanoformulation : Use PLGA nanoparticles (sonication method, 200 nm size) to enhance bioavailability .
  • Co-Solvents : Test PEG-400/ethanol mixtures (up to 20% v/v) for parenteral administration .

How can crystallographic data inform polymorph screening?

Q. Advanced

  • PXRD : Compare experimental vs. simulated patterns (Mercury 4.3) to detect polymorphs.
  • Thermal Analysis (DSC/TGA) : Identify melting points and desolvation events. High-energy polymorphs may exhibit lower melting points .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI)
Reactant of Route 2
Reactant of Route 2
Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.